(E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide

Catalog No.
S524131
CAS No.
M.F
C16H17ClN6O2
M. Wt
360.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,...

Product Name

(E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide

IUPAC Name

N'-[7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide

Molecular Formula

C16H17ClN6O2

Molecular Weight

360.80 g/mol

InChI

InChI=1S/C16H17ClN6O2/c1-10-8-12(17)4-5-14(10)25-11(2)13-6-7-18-16-21-15(22-23(13)16)19-9-20-24-3/h4-9,11H,1-3H3,(H,19,20,22)

InChI Key

OZWWQEQUDKBSCF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C2=CC=NC3=NC(=NN23)N=CNOC

Solubility

Soluble in DMSO

Synonyms

CM-TPMF; CM TPMF; CMTPMF;

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C2=CC=NC3=NC(=NN23)N=CNOC

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C2=CC=NC3=NC(=NN23)/N=C/NOC

Description

The exact mass of the compound (E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide is 360.1102 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibition: The triazolopyrimidine core structure is present in several known kinase inhibitors []. This suggests (E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide could be investigated for its potential to inhibit specific kinases, which are enzymes involved in various cellular processes.
  • Anticancer Activity: Many kinase inhibitors exhibit anticancer properties []. Given the potential kinase inhibitory properties mentioned above, (E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide could be a target for research into its antitumor activity.

The compound (E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide is a complex organic molecule featuring a triazolo-pyrimidine core, which is known for its diverse biological activities. Its structure includes an amine functional group, which is pivotal for its interaction with biological targets. This compound's unique arrangement of functional groups may contribute to its potential therapeutic applications, particularly in the field of medicinal chemistry.

The chemical behavior of this compound can be characterized by several types of reactions:

  • Substitution Reactions: The amine group allows for nucleophilic substitution, where the nitrogen atom can donate its lone pair to form new bonds.
  • Hydrolysis: The methoxymethanimidamide moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids and amines.
  • Condensation Reactions: This compound can participate in condensation reactions with aldehydes or ketones, forming imines or enamines.

These reactions are crucial for understanding how the compound might behave in biological systems and during potential synthesis processes.

The biological activity of this compound is largely attributed to its amine functional groups and the presence of the triazolo-pyrimidine scaffold. Compounds with similar structures have shown a variety of pharmacological properties, including:

  • Antimicrobial Activity: Many triazole derivatives exhibit significant antibacterial and antifungal properties.
  • Anticancer Potential: Certain derivatives have been studied for their ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Research indicates that compounds with similar structures often demonstrate unique interactions with biological targets, enhancing their therapeutic potential .

The synthesis of (E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide can be approached through several methodologies:

  • Multi-step Synthesis: Starting from commercially available precursors, a multi-step synthesis involving the formation of the triazolo-pyrimidine core followed by functionalization to introduce the amine and methoxymethanimidamide groups.
  • One-Pot Reactions: Utilizing one-pot reaction strategies that combine multiple steps into a single reaction vessel can enhance efficiency and yield.
  • Green Chemistry Approaches: Employing environmentally friendly solvents and conditions to minimize waste and improve safety during synthesis.

Each method has its advantages and challenges regarding yield, purity, and scalability.

The applications of this compound are broad and include:

  • Pharmaceutical Development: Investigated as a potential drug candidate due to its biological activities.
  • Research Tool: Used in studies exploring the mechanisms of action of similar compounds in biological systems.
  • Agricultural Chemistry: Potentially useful as a pesticide or herbicide due to its antimicrobial properties.

The versatility of this compound makes it a valuable subject for ongoing research in various fields .

Interaction studies are essential for understanding how this compound interacts with biological macromolecules. Techniques such as:

  • Molecular Docking Studies: These computational methods predict how the compound binds to target proteins, providing insights into its mechanism of action.
  • In Vitro Assays: Laboratory tests that assess the biological activity against specific targets (e.g., enzymes or receptors) help validate predictions from docking studies.
  • High-throughput Screening: This approach allows for the rapid evaluation of multiple compounds against various biological targets to identify promising candidates.

These studies are crucial for optimizing the compound's efficacy and safety profile .

Several compounds share structural similarities with (E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide, including:

Compound NameStructure FeaturesBiological Activity
1. TriazolamTriazole ringAnxiolytic
2. Azole AntifungalsAzole scaffoldAntifungal
3. Pyrimidine DerivativesPyrimidine coreAnticancer

Uniqueness

The uniqueness of this compound lies in its specific combination of a triazolo-pyrimidine structure with a methoxymethanimidamide group. This specific arrangement may enhance its binding affinity and selectivity towards biological targets compared to other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

360.1101515 g/mol

Monoisotopic Mass

360.1101515 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Hougaard C, Hammami S, Eriksen BL, Sørensen US, Jensen ML, Strøbæk D, Christophersen P. Evidence for a common pharmacological interaction site on K(Ca)2 channels providing both selective activation and selective inhibition of the human K(Ca)2.1 subtype. Mol Pharmacol. 2012 Feb;81(2):210-9. doi: 10.1124/mol.111.074252. Epub 2011 Nov 1. PubMed PMID: 22046005.

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